molecular formula C9H11NO3 B2518049 2-(3-Amino-5-methoxyphenyl)acetic acid CAS No. 1261794-85-7

2-(3-Amino-5-methoxyphenyl)acetic acid

Cat. No.: B2518049
CAS No.: 1261794-85-7
M. Wt: 181.191
InChI Key: GRZOMJJAKDJGJD-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylacetic acid, featuring an amino group at the 3-position and a methoxy group at the 5-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the nitration of 3-methoxyphenylacetic acid, followed by reduction of the nitro group to an amino group. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can further enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(3-Nitro-5-methoxyphenyl)acetic acid.

    Reduction: Reformation of this compound from the nitro derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-5-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-methoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with the target molecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluoro-5-methoxyphenyl)acetic acid: Similar structure with a fluorine atom instead of an amino group.

    2-Methoxyphenylacetic acid: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-(3-Amino-5-methylphenyl)acetic acid: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness

2-(3-Amino-5-methoxyphenyl)acetic acid is unique due to the presence of both amino and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(3-amino-5-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-3-6(4-9(11)12)2-7(10)5-8/h2-3,5H,4,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZOMJJAKDJGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261794-85-7
Record name 2-(3-amino-5-methoxyphenyl)acetic acid
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